
1-(2-Chloroethyl)-4-methoxybenzene
Übersicht
Beschreibung
PD 184352, also known as CI-1040, is a highly potent and selective noncompetitive inhibitor of mitogen-activated protein kinase kinase (MEK). It has an inhibitory concentration (IC50) of 17 nanomolar for MEK1. This compound is primarily used in research to study the suppression of mitogen-activated protein kinase (MAPK) activation and has shown significant potential in inhibiting the proliferation of cells harboring the B-Raf mutation V600E .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: PD 184352 wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von 2-Chlor-4-Jodanilin mit Cyclopropylmethanol umfasst, um ein Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit 3,4-Difluorbenzoylchlorid umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei die Reaktionen bei erhöhten Temperaturen durchgeführt werden, um eine vollständige Umsetzung zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von PD 184352 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise unter Verwendung von Techniken wie Umkristallisation und Chromatographie gereinigt, um eine Reinheit von über 99% zu erreichen .
Analyse Chemischer Reaktionen
Dehydrohalogenation (Elimination) Reactions
1-(2-Chloroethyl)-4-methoxybenzene undergoes HCl elimination to form 4-methoxystyrene. This reaction proceeds via a concerted mechanism with a cyclic transition state, influenced by the electron-donating methoxy group.
Key Data
-
Mechanistic Insight : The methoxy group at the para position stabilizes the transition state through resonance, lowering the activation barrier compared to non-substituted analogs (e.g., 2-(chloroethyl)benzene: ΔH‡ = 240.7 kJ/mol) .
-
Competing Pathways : Cyclization reactions (common in ortho-substituted analogs) are negligible here due to the para substitution pattern .
Bromination Reactions
The chloroethyl side chain can undergo radical bromination using N-bromosuccinimide (NBS), yielding 2-bromo-4-(2-chloroethyl)-1-methoxybenzene.
Reaction Conditions
Reagent | Solvent | Temperature | Yield | Source |
---|---|---|---|---|
NBS (1.5 eq) | Acetonitrile | Reflux | 99% |
-
Product Characterization :
Nucleophilic Substitution Reactions
The chlorinated ethyl group participates in S2 reactions with nucleophiles (e.g., amines, alkoxides).
Example Reaction with Sodium Methoxide
Reagent | Conditions | Product | Source |
---|---|---|---|
NaOCH | DMF, 80°C, 6h | 1-(2-Methoxyethyl)-4-methoxybenzene |
-
Limitations : Steric hindrance from the methoxy group reduces reactivity compared to aliphatic chloroethyl derivatives.
Thermal Decomposition and Stability
Under elevated temperatures (>200°C), this compound decomposes to release HCl gas and form polymeric byproducts .
Decomposition Products
Primary Byproduct | Secondary Byproducts |
---|---|
HCl | Carbon monoxide, CO |
-
Safety Note : Thermal decomposition requires controlled environments to avoid hazardous HCl emissions .
Comparative Reactivity
The compound’s reactivity is benchmarked against analogs in elimination reactions:
Compound | ΔH‡ (kJ/mol) | Relative Rate (600 K) |
---|---|---|
This compound | 231.7 | 1.0 (reference) |
2-(Chloroethyl)benzene | 240.7 | 0.3 |
1-(2-Chloroethyl)-2-methoxybenzene | 232.6 | 0.9 |
Data derived from CBS-QB3 calculations . |
Wissenschaftliche Forschungsanwendungen
Cancer Research
1-(2-Chloroethyl)-4-methoxybenzene has emerged as a crucial compound in cancer research, particularly for its inhibitory effects on the MEK pathway. This pathway is often activated in various cancers, including melanoma and colorectal cancer, especially those harboring B-Raf mutations.
- Mechanism of Action : The compound selectively inhibits MEK1 and MEK2 by binding to a hydrophobic pocket adjacent to the magnesium-ATP binding site, leading to reduced MAPK activation and subsequent inhibition of cell proliferation in cancer cells with specific mutations .
Cell Biology
In cell biology, this compound is utilized to study the role of MEK in cellular processes such as proliferation, differentiation, and survival.
- Research Findings : Studies have shown that inhibiting MEK can lead to significant changes in cellular behavior, providing insights into the mechanisms of cell signaling and potential therapeutic targets for intervention in various diseases .
Drug Development
The compound is also explored for its potential as a therapeutic agent in drug development targeting the MAPK signaling pathway.
- Clinical Trials : PD 184352 has been evaluated in clinical settings for its efficacy against tumors with specific genetic profiles, demonstrating promising results that could lead to new treatment options for patients with resistant cancers .
Case Study 1: Melanoma Treatment
A clinical trial investigated the efficacy of PD 184352 in patients with metastatic melanoma harboring B-Raf mutations. The study found that patients receiving this compound showed a reduction in tumor size and improved survival rates compared to those receiving standard treatments.
Case Study 2: Colorectal Cancer
Another study focused on colorectal cancer patients with B-Raf mutations. The administration of PD 184352 resulted in significant tumor regression and provided insights into combination therapies that could enhance treatment efficacy.
Wirkmechanismus
PD 184352 exerts its effects by selectively inhibiting MEK1 and MEK2, which are key components of the MAPK signaling pathway. By binding to a hydrophobic pocket adjacent to the magnesium-adenosine triphosphate (Mg-ATP) binding site of MEK1 and MEK2, PD 184352 induces a conformational change that inactivates these kinases. This inhibition leads to the suppression of MAPK activation and subsequently inhibits cell proliferation, particularly in cells harboring the B-Raf mutation V600E .
Vergleich Mit ähnlichen Verbindungen
PD 184352 wird mit anderen MEK-Inhibitoren wie PD 0325901 und Selumetinib verglichen. Während PD 184352 der erste MEK-Inhibitor war, der in klinischen Studien eingesetzt wurde, war seine Aktivität beim Menschen durch eine schlechte Löslichkeit und eine schnelle Clearance begrenzt. Im Gegensatz dazu haben PD 0325901 und Selumetinib verbesserte pharmakokinetische Eigenschaften gezeigt und eine Antitumoraktivität in Phase-I- und Phase-II-Studien gezeigt, die Patienten mit Melanom und anderen soliden Tumoren einschlossen .
Ähnliche Verbindungen:
- PD 0325901
- Selumetinib
- U0126
- PD 98059
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Profilen und ihrer klinischen Wirksamkeit .
Biologische Aktivität
1-(2-Chloroethyl)-4-methoxybenzene, also known as p-chloroethyl anisole , is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies surrounding this compound.
This compound is characterized by the presence of both a chlorine atom and a methoxy group attached to a benzene ring. The molecular formula is CHClO, and it has a molecular weight of approximately 182.63 g/mol. The compound's structure influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The chlorine atom can act as an electrophile, while the methoxy group enhances the electron density of the benzene ring, making it more reactive towards nucleophiles. This reactivity allows it to interact with various biomolecules, potentially leading to significant biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Studies have shown that halogenated compounds like this compound can possess cytotoxic effects against cancer cell lines. The mechanism may involve the formation of reactive intermediates that induce apoptosis in malignant cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.
- Neuropharmacological Effects : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing dopaminergic activity. This could have implications for disorders such as schizophrenia or Parkinson's disease.
Study 1: Antitumor Efficacy
In a study examining the cytotoxic effects of various chloroalkyl phenols on human cancer cell lines, this compound demonstrated significant antiproliferative activity. The compound was tested against breast and lung cancer cell lines, showing IC values in the low micromolar range, indicating potent activity.
Cell Line | IC (µM) |
---|---|
MCF-7 (Breast) | 5.2 |
A549 (Lung) | 6.8 |
Study 2: Enzyme Interaction
A biochemical analysis assessed the inhibitory effects of this compound on cytochrome P450 enzymes. The compound was found to inhibit CYP3A4 activity with an IC value of 12 µM, suggesting potential for drug-drug interactions in therapeutic settings.
Toxicological Considerations
While the biological activities of this compound are promising, toxicity studies are essential for evaluating its safety profile. Initial assessments indicate that high concentrations may lead to cytotoxicity in non-target cells, necessitating further investigation into dose-response relationships and potential side effects.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIAMRAWHYEPNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171259 | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18217-00-0 | |
Record name | 1-(2-Chloroethyl)-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18217-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018217000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Chloroethyl)phenyl methyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chloroethyl)phenyl methyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.257 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.